molecular formula C13H16O3 B13472998 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one

2-(3,4-Dimethoxyphenyl)cyclopentan-1-one

Cat. No.: B13472998
M. Wt: 220.26 g/mol
InChI Key: DAYQODVKJOOFRA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentanone ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    3,4-Dimethoxybenzaldehyde: Shares the 3,4-dimethoxyphenyl group but lacks the cyclopentanone ring.

    Cyclopentanone: The parent compound of the cyclopentanone ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(12)16-2)10-4-3-5-11(10)14/h6-8,10H,3-5H2,1-2H3

InChI Key

DAYQODVKJOOFRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCC2=O)OC

Origin of Product

United States

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